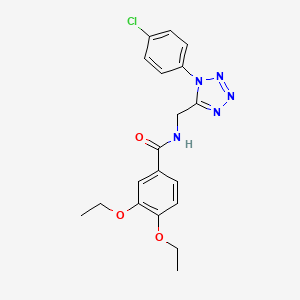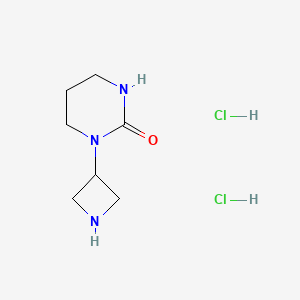
N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-3,4-diethoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-3,4-diethoxybenzamide, also known as TAK-063, is a novel and potent small molecule inhibitor of phosphodiesterase 10A (PDE10A). PDE10A is an enzyme that is highly expressed in the striatum, a region of the brain that is involved in motor control, cognition, and reward. The inhibition of PDE10A has been shown to have potential therapeutic effects in several neurological and psychiatric disorders, including schizophrenia, Huntington's disease, and Parkinson's disease.
Scientific Research Applications
Environmental Impact and Fate of Similar Compounds
Research on the environmental impact and fate of related compounds, such as parabens and chlorophenols, provides insights into how compounds like N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-3,4-diethoxybenzamide might behave in aquatic environments. For instance, parabens, used as preservatives in various products, have been studied for their occurrence, fate, and behavior in aquatic environments. These studies reveal that despite wastewater treatments that remove parabens effectively, they persist at low concentrations in effluents and can accumulate in surface water and sediments due to their biodegradable yet ubiquitous nature. This suggests a potential area of research for this compound, focusing on its environmental stability, degradation pathways, and potential accumulation in ecosystems (Haman et al., 2015).
Toxicology and Human Health Impact
Another relevant area of research is the toxicological impact of chemically related compounds on human health. Studies have evaluated the health aspects of methyl paraben, highlighting its widespread use and the comprehensive absorption and rapid excretion in humans without evidence of accumulation. Acute toxicity studies classify methyl paraben as practically non-toxic, pointing to the importance of understanding the toxicological profile of this compound for safe use in consumer products or other applications (Soni et al., 2002).
Enzymatic Degradation and Treatment of Organic Pollutants
Research on the enzymatic approach for the remediation of organic pollutants highlights the potential application of specific compounds as substrates or inhibitors in the degradation process. Compounds are used in conjunction with redox mediators to enhance the efficiency of pollutant degradation by enzymes such as laccases and peroxidases. This suggests a potential research direction for this compound, examining its role as either a substrate or a mediator in enzymatic reactions aimed at environmental remediation (Husain & Husain, 2007).
properties
IUPAC Name |
N-[[1-(4-chlorophenyl)tetrazol-5-yl]methyl]-3,4-diethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClN5O3/c1-3-27-16-10-5-13(11-17(16)28-4-2)19(26)21-12-18-22-23-24-25(18)15-8-6-14(20)7-9-15/h5-11H,3-4,12H2,1-2H3,(H,21,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGYJJJBSHLYZDO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=O)NCC2=NN=NN2C3=CC=C(C=C3)Cl)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClN5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-{(5Z)-5-[1-(4-methylbenzyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}butanoic acid](/img/structure/B2664755.png)

![Phenyl-[3-(2-propan-2-ylbenzimidazol-1-yl)azetidin-1-yl]methanone](/img/structure/B2664759.png)



![N-(3,5-dimethoxyphenyl)-2-(7,9-dimethyl-4-oxopyrido[3',2':4,5]thieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2664765.png)

![1,3-Dihydrospiro[indene-2,3'-pyrrolidine]-2',5'-dione](/img/structure/B2664768.png)



![2-(2-fluorophenoxy)-N-(2-(4-(isopropylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2664775.png)
